Lipophilicity (XLogP3) Comparison of Ethyl vs. Cyclopropyl Thiadiazole Analogs
The predicted lipophilicity (XLogP3) of 1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is 2.9 [1]. In contrast, the cyclopropyl analog (CAS 1105230-82-7) exhibits a higher computed XLogP3 of approximately 3.3, reflecting increased hydrophobicity from the cyclopropyl substituent [2]. This difference indicates that the ethyl derivative is moderately less lipophilic, which may influence membrane permeability, solubility, and non-specific protein binding.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Cyclopropyl analog (CAS 1105230-82-7): XLogP3 ≈3.3 |
| Quantified Difference | ΔXLogP3 ≈ 0.4 units lower |
| Conditions | Computed by XLogP3 algorithm; PubChem data |
Why This Matters
Lower lipophilicity can translate to better aqueous solubility and reduced off-target binding, making the ethyl derivative potentially more suitable for assay systems requiring higher compound concentrations or lower non-specific background.
- [1] PubChem Compound Summary for CID 44068358, 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 44119673, 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone. National Center for Biotechnology Information (2025). View Source
